Tris-BOC-cyclen

Catalog No.
S761821
CAS No.
175854-39-4
M.F
C23H44N4O6
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-BOC-cyclen

CAS Number

175854-39-4

Product Name

Tris-BOC-cyclen

IUPAC Name

tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate

Molecular Formula

C23H44N4O6

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3

InChI Key

ZXASHTYJQJMCQR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

The exact mass of the compound Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris-BOC-cyclen (1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane) is a highly specialized, selectively protected macrocyclic polyamine featuring a single reactive secondary amine. By masking three of the four nitrogen atoms in the 12-membered cyclen ring with tert-butoxycarbonyl (Boc) groups, this compound serves as the definitive building block for the synthesis of DO3A derivatives, bifunctional chelators (BFCs), and targeted MRI contrast agents. For procurement teams and synthetic chemists, sourcing high-purity Tris-BOC-cyclen directly bypasses the notoriously inefficient statistical alkylation of unprotected cyclen, ensuring scalable, high-yield production of advanced radiopharmaceuticals and molecular imaging probes [1].

Attempting to substitute Tris-BOC-cyclen with unprotected cyclen for mono-alkylation reactions fundamentally fails due to the identical reactivity of the four secondary amines in the cyclen ring. Direct reaction of unprotected cyclen with an electrophile invariably produces a complex statistical mixture of unreacted, mono-, di-, tri-, and tetra-alkylated products. Isolating the desired mono-alkylated intermediate from this highly polar mixture requires tedious, low-yielding chromatographic purification, often resulting in the loss of the majority of the expensive targeting vector or electrophile. Procuring pre-synthesized Tris-BOC-cyclen eliminates this process bottleneck, transforming a low-yield statistical mixture into a highly controlled, near-quantitative mono-alkylation step[1].

Mono-Alkylation Yield and Regioselectivity

When synthesizing mono-N-functionalized macrocycles, Tris-BOC-cyclen provides absolute regiocontrol, yielding >90% of the desired mono-alkylated product when reacted with an electrophile. In stark contrast, attempting direct mono-alkylation on unprotected cyclen typically yields <30-40% of the target compound due to unavoidable over-alkylation (di-, tri-, and tetra-substituted byproducts) [1].

Evidence DimensionYield of isolated mono-alkylated product
Target Compound Data>90% yield (strictly mono-alkylated)
Comparator Or BaselineUnprotected cyclen (<30-40% yield)
Quantified Difference>50% absolute increase in target yield with zero over-alkylation
ConditionsStandard N-alkylation with an electrophilic linker or targeting vector in organic solvent

Bypassing statistical alkylation prevents the massive waste of expensive, complex peptide linkers and targeting vectors during BFC synthesis.

Deprotection Orthogonality and Functional Group Tolerance

The Boc protecting groups on Tris-BOC-cyclen are quantitatively removed under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) at room temperature. This is a critical advantage over Tris-Benzyl-cyclen (Tris-Bn-cyclen) or Cbz-protected analogs, which typically require catalytic hydrogenation (Pd/C, H2) for deprotection. Hydrogenation risks reducing sensitive functional groups—such as alkenes, alkynes, or nitro aromatics—present on the appended targeting vector[1].

Evidence DimensionDeprotection conditions and functional group survival
Target Compound DataMild acidic cleavage (TFA), tolerates reducible groups
Comparator Or BaselineTris-Bn-cyclen (requires catalytic hydrogenation)
Quantified Difference100% preservation of reducible targeting moieties vs. high risk of reduction
ConditionsGlobal deprotection step following macrocycle functionalization

Enables the procurement and use of highly complex, reducible targeting peptides that would be destroyed by the deprotection conditions required for benzyl-protected alternatives.

Chromatographic Processability and Scale-Up

Alkylated intermediates derived from Tris-BOC-cyclen are highly lipophilic and easily purified using standard, cost-effective normal-phase silica gel chromatography (e.g., Hexane/Ethyl Acetate). Conversely, partially alkylated intermediates derived from unprotected cyclen are extremely polar and basic, often requiring harsh, specialized eluent systems (e.g., CHCl3/MeOH/NH4OH) or expensive reverse-phase preparative HPLC for successful isolation[1].

Evidence DimensionPurification methodology
Target Compound DataStandard normal-phase silica chromatography
Comparator Or BaselineUnprotected cyclen (requires complex basic eluents or prep-HPLC)
Quantified DifferenceElimination of prep-HPLC requirements for intermediate isolation
ConditionsPost-alkylation purification scale-up

Standard normal-phase purification dramatically reduces solvent costs, equipment requirements, and labor time during the industrial scale-up of macrocyclic precursors.

Synthesis of DO3A-Based MRI Contrast Agents

Tris-BOC-cyclen is the optimal starting material for generating targeted Gd-DO3A derivatives, as its precise mono-alkylation allows for the efficient attachment of specialized pendant arms without yield-destroying over-alkylation [1].

Development of Radiopharmaceutical Bifunctional Chelators (BFCs)

Ideal for synthesizing DOTA- or DO3A-peptide conjugates used in PET and SPECT imaging (e.g., 68Ga or 177Lu labeling), where the mild TFA deprotection preserves the integrity of the fragile targeting peptide [2].

Preparation of Macrocyclic Fluorescent Probes

Enables the highly controlled, single-site attachment of expensive fluorophores to the cyclen ring, ensuring that the optical properties of the probe are not compromised by statistical poly-substitution [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.32608514 Da

Monoisotopic Mass

472.32608514 Da

Heavy Atom Count

33

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane

Dates

Last modified: 08-15-2023

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